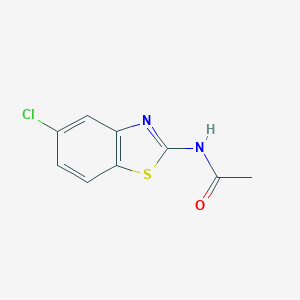![molecular formula C18H13ClF4N2O3 B244178 1,3-Benzodioxol-5-yl[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]methanone](/img/structure/B244178.png)
1,3-Benzodioxol-5-yl[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxol-5-yl[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]methanone, also known as CTMP, is a synthetic compound that has been extensively studied for its potential as a research tool in the field of neuroscience.
Mecanismo De Acción
1,3-Benzodioxol-5-yl[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]methanone acts as a potent inhibitor of the dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft. By inhibiting the reuptake of dopamine and norepinephrine, 1,3-Benzodioxol-5-yl[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]methanone increases the levels of these neurotransmitters in the synaptic cleft, leading to increased activation of their respective receptors.
Biochemical and Physiological Effects:
1,3-Benzodioxol-5-yl[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]methanone has been shown to have a number of biochemical and physiological effects, including increased locomotor activity, increased heart rate and blood pressure, and decreased food intake. It has also been shown to improve cognitive function, memory, and attention in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-Benzodioxol-5-yl[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]methanone in lab experiments is its high potency and selectivity for the dopamine and norepinephrine transporters. This allows for precise manipulation of these neurotransmitter systems, which can be difficult to achieve with other compounds. However, one limitation of using 1,3-Benzodioxol-5-yl[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]methanone is its short half-life, which can make it difficult to achieve sustained effects in experiments.
Direcciones Futuras
There are a number of future directions for research on 1,3-Benzodioxol-5-yl[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]methanone, including its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. Additionally, further research is needed to better understand the long-term effects of 1,3-Benzodioxol-5-yl[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]methanone on the central nervous system, as well as its potential for abuse and addiction. Finally, there is a need for the development of more potent and selective 1,3-Benzodioxol-5-yl[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]methanone analogs that can be used in future research.
Métodos De Síntesis
The synthesis of 1,3-Benzodioxol-5-yl[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]methanone involves a series of chemical reactions that result in the formation of the final compound. The process starts with the synthesis of 4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazine, which is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the intermediate product. The final step involves the conversion of the intermediate product to 1,3-Benzodioxol-5-yl[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]methanone using a reagent such as thionyl chloride.
Aplicaciones Científicas De Investigación
1,3-Benzodioxol-5-yl[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]methanone has been used extensively in scientific research as a tool to study the central nervous system. It has been shown to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters involved in reward and motivation pathways. 1,3-Benzodioxol-5-yl[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]methanone has also been used to study the effects of dopamine and norepinephrine on cognition, memory, and attention.
Propiedades
Fórmula molecular |
C18H13ClF4N2O3 |
|---|---|
Peso molecular |
416.8 g/mol |
Nombre IUPAC |
1,3-benzodioxol-5-yl-[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H13ClF4N2O3/c19-12-13(20)15(22)17(16(23)14(12)21)24-3-5-25(6-4-24)18(26)9-1-2-10-11(7-9)28-8-27-10/h1-2,7H,3-6,8H2 |
Clave InChI |
ATKIRMKTRBCZNR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C(=C(C(=C2F)F)Cl)F)F)C(=O)C3=CC4=C(C=C3)OCO4 |
SMILES canónico |
C1CN(CCN1C2=C(C(=C(C(=C2F)F)Cl)F)F)C(=O)C3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-[(3,4-dichlorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244102.png)
![4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B244103.png)
![Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B244108.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-2-phenoxyacetamide](/img/structure/B244109.png)

![Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B244112.png)
![N-[3-chloro-4-(4-cinnamoyl-1-piperazinyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B244113.png)
![Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244115.png)

![Methyl 5-{[(2-methylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B244119.png)
![Methyl 5-[(4-ethoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244120.png)
![Ethyl 3-[(4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B244121.png)
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide](/img/structure/B244122.png)
![N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]thiophene-2-carboxamide](/img/structure/B244124.png)